3,4-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3,4-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide”, there are related studies on the synthesis of pyrazole derivatives . These studies might provide insights into potential synthetic routes for this compound.Scientific Research Applications
Synthetic Methods and Molecular Structures
- A related compound, N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, was synthesized using a specific reaction under microwave irradiation. This study highlights the geometric structure and the interactions of the molecule's atoms, especially the pyrazolo[3,4-b]pyridine system (Xiaojing Zhang et al., 2006).
Derivative Synthesis and Potential Imaging Applications
- The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was detailed as a potential PET imaging agent for detecting B-Raf(V600E) in cancers. This synthesis process could provide insights into the synthetic routes and potential applications of similar compounds (Min Wang et al., 2013).
Heterocyclic Synthesis and Biological Activities
- A study focused on the synthesis of various pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives, exploring their potential in heterocyclic synthesis and pharmaceutical applications (A. A. Harb et al., 2005).
- Novel heteroaryl-containing benzamide derivatives, similar in structure, were synthesized and evaluated for their activity in increasing glucose uptake and glucokinase activity, indicating the potential of related compounds in therapeutic applications (Kaapjoo Park et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its target(s) in a way that alters their normal function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity, indicating that they may have potential as therapeutic agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target(s) and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and may involve hydrogen bonding .
Cellular Effects
The effects of 3,4-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide on cells are diverse. It has been shown to exhibit high safety and did not show any significant cytotoxicity over LPS-Induced RAW264.7 macrophage cells . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s known that this compound can interact with various enzymes or cofactors .
Properties
IUPAC Name |
3,4-dichloro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c1-23-10-14(9-22-23)13-4-11(6-20-8-13)7-21-17(24)12-2-3-15(18)16(19)5-12/h2-6,8-10H,7H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRHDHKTILEMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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